Phenyl oxirane-2-carboxylate
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Overview
Description
Phenyl oxirane-2-carboxylate is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a phenyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl oxirane-2-carboxylate can be synthesized through several methods, including the reaction of phenyl oxirane with carboxylic acids. One common approach involves the use of tertiary amines as catalysts to facilitate the ring-opening reaction of oxirane by carboxylic acids . The reaction typically occurs at elevated temperatures (323–353 K) and involves the formation of β-hydroxypropyl ester as an intermediate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as carboxylates, amines, and alcohols.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Carboxylates, amines, and alcohols are commonly used to open the oxirane ring.
Catalysts: Tertiary amines are often employed to catalyze the ring-opening reactions.
Major Products Formed:
β-Hydroxypropyl Ester: Formed during the ring-opening reaction of oxirane by carboxylic acids.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Phenyl oxirane-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Materials Science: The compound is used in the production of oxirane resins, composite materials, and plasticizers.
Biological Studies: Its derivatives are studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of phenyl oxirane-2-carboxylate primarily involves the ring-opening reactions of the oxirane ring. The nucleophilic attack on the oxirane ring leads to the formation of β-hydroxypropyl ester intermediates . The presence of tertiary amines as catalysts enhances the reaction rate and regioselectivity of the ring-opening process .
Comparison with Similar Compounds
Phenyl oxirane-2-carboxylate can be compared with other similar compounds, such as:
Phenyl oxirane: Lacks the carboxylate group and primarily undergoes ring-opening reactions.
Phenyl oxetane: Contains a four-membered oxetane ring instead of the three-membered oxirane ring, leading to different reactivity and applications.
Uniqueness: The presence of both the oxirane ring and the carboxylate group in this compound imparts unique reactivity and versatility, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
57338-52-0 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
phenyl oxirane-2-carboxylate |
InChI |
InChI=1S/C9H8O3/c10-9(8-6-11-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
WBZFMJOAUABCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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